molecular formula C30H26O10 B1634036 Elsinochrome B CAS No. 24512-58-1

Elsinochrome B

Cat. No.: B1634036
CAS No.: 24512-58-1
M. Wt: 546.5 g/mol
InChI Key: XOLHPTZQLUNXFP-UHFFFAOYSA-N
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Description

Elsinochrome B is a member of the perylenequinone family, a class of aromatic polyketides characterized by a highly conjugated pentacyclic core. These compounds are known for their potent light-induced bioactivities and unique photophysical properties. This compound, like other perylenequinones, is produced by certain fungal species and exhibits photosensitive properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of Elsinochrome B involves the expression of specific gene clusters in fungal species. For instance, the intact gene cluster encoding this compound can be heterologously expressed in Aspergillus nidulans using a yeast-fungal artificial chromosome system. This process involves the oxidative coupling of naphthol intermediates to form the perylenequinone core .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of fungal species that naturally produce this compound. The production can be optimized by controlling various environmental factors such as light, temperature, and pH. For example, this compound production increases significantly when the fungal cultures are grown in the presence of light and at temperatures around 28°C .

Chemical Reactions Analysis

Types of Reactions: Elsinochrome B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its highly conjugated structure, which allows for the generation of reactive oxygen species under light exposure .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with light exposure playing a crucial role in the photodynamic reactions .

Major Products: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which retain the core perylenequinone structure. These derivatives often exhibit enhanced or altered bioactivities compared to the parent compound .

Mechanism of Action

The mechanism of action of Elsinochrome B involves the absorption of light, which leads to the generation of reactive oxygen species. These reactive oxygen species can cause oxidative damage to cellular components, leading to cell death. In the context of photodynamic therapy, this compound targets cellular structures such as mitochondria and nuclei, disrupting their function and inducing apoptosis .

Comparison with Similar Compounds

Elsinochrome B stands out due to its specific structural features and the unique pathways involved in its biosynthesis, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

12-acetyl-9,16-dihydroxy-13-(1-hydroxyethyl)-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-9,15-16,31,35-36H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLHPTZQLUNXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Elsinochrome B

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